molecular formula C9H6N2OS B14943915 2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile

2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile

Cat. No.: B14943915
M. Wt: 190.22 g/mol
InChI Key: UXFNCPLEBYWIGY-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile is an organic compound that features a thiophene ring, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethanol: Used in the preparation of biologically active compounds.

    2-Oxo-2-(thiophen-2-yl)ethyl acetate: Another thiophene derivative with different functional groups.

Uniqueness

2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile is unique due to its combination of a nitrile group, a ketone group, and a thiophene ring.

Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)propanedinitrile

InChI

InChI=1S/C9H6N2OS/c10-5-7(6-11)4-8(12)9-2-1-3-13-9/h1-3,7H,4H2

InChI Key

UXFNCPLEBYWIGY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CC(C#N)C#N

Origin of Product

United States

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